The Effect of Pyridostatin Hydrochloride on c-MYC Gene Expression: A Technical Guide
The Effect of Pyridostatin Hydrochloride on c-MYC Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The c-MYC Oncogene and the Promise of G-Quadruplex Stabilization
The c-MYC proto-oncogene is a master regulator of cellular proliferation, growth, and apoptosis. Its dysregulation is a hallmark of over 70% of human cancers, making it a highly sought-after, yet notoriously challenging, therapeutic target. A promising strategy to control c-MYC expression lies in targeting a unique DNA secondary structure known as a G-quadruplex (G4), located in the nuclease hypersensitive element (NHE) III1 region of the c-MYC promoter.[1][2] This G-rich sequence can fold into a four-stranded structure that acts as a transcriptional silencer.[1][3] Small molecules that can bind to and stabilize this G-quadruplex offer a novel approach to downregulate c-MYC expression.[4][5] Pyridostatin hydrochloride (PDS) is a well-characterized G-quadruplex-stabilizing ligand that has demonstrated the ability to modulate the expression of genes with G4 motifs in their promoters, including c-MYC.[6][7][8][9][10]
This in-depth technical guide, designed for researchers and drug development professionals, will explore the mechanism by which Pyridostatin hydrochloride impacts c-MYC gene expression, provide detailed experimental protocols for its study, and discuss the interpretation of results and therapeutic implications.
The Core Mechanism: Pyridostatin-Mediated Stabilization of the c-MYC G-Quadruplex
The promoter region of the c-MYC gene contains a guanine-rich sequence that can form a G-quadruplex structure. The formation of this G4 structure generally acts as a repressor of c-MYC transcription.[3][11] Pyridostatin hydrochloride is a small molecule that selectively binds to and stabilizes G-quadruplex DNA.[7][10] By stabilizing the G-quadruplex in the c-MYC promoter, Pyridostatin locks the gene in a transcriptionally repressed state. This prevents the binding of transcription factors and RNA polymerase, thereby inhibiting the expression of the c-MYC gene.[8][12] This stabilization can lead to a significant reduction in both c-MYC mRNA and protein levels, ultimately inducing growth arrest in cancer cells.[13][14]
Caption: Workflow for studying Pyridostatin's effect on c-MYC.
Detailed Protocol 1: Chromatin Immunoprecipitation (ChIP)
ChIP is a powerful technique used to determine the in vivo association of proteins or specific DNA structures with chromatin. In this context, we use an antibody that specifically recognizes G-quadruplex structures to demonstrate that Pyridostatin treatment increases the prevalence of these structures at the c-MYC promoter. [15][16][17] Objective: To quantify the enrichment of G-quadruplex structures at the c-MYC promoter in response to Pyridostatin treatment.
Materials:
-
Cancer cell line known to overexpress c-MYC (e.g., HeLa, Burkitt's lymphoma cells)
-
Pyridostatin hydrochloride
-
Formaldehyde (16% stock)
-
Glycine (1.25 M stock)
-
Lysis Buffer (e.g., RIPA buffer) with protease inhibitors
-
Sonicator
-
G-quadruplex specific antibody (e.g., BG4)
-
Protein A/G magnetic beads
-
Wash Buffers (low salt, high salt, LiCl)
-
Elution Buffer
-
Proteinase K
-
DNA purification kit
-
Primers specific for the c-MYC promoter region containing the G4 motif
-
qPCR master mix and instrument
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with an effective concentration of Pyridostatin hydrochloride (e.g., 1-10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24-48 hours). [6]
-
-
Cross-linking:
-
Add formaldehyde to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins and DNA. * Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells with ice-cold PBS and scrape them into a microcentrifuge tube.
-
Lyse the cells using Lysis Buffer containing protease inhibitors. * Shear the chromatin by sonication to obtain DNA fragments of 200-1000 bp. The optimal sonication conditions should be empirically determined for each cell type and instrument. [18]
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with a G-quadruplex specific antibody overnight at 4°C with rotation.
-
Add protein A/G magnetic beads to capture the antibody-G4-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding. * Elute the chromatin complexes from the beads using Elution Buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by adding NaCl and incubating at 65°C for at least 4 hours.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
Purify the DNA using a DNA purification kit.
-
-
qPCR Analysis:
-
Perform qPCR using primers designed to amplify the c-MYC promoter region containing the G-quadruplex motif.
-
Quantify the amount of immunoprecipitated DNA relative to the input DNA. An increase in the amount of immunoprecipitated DNA in Pyridostatin-treated samples compared to control samples indicates an enrichment of G-quadruplex structures at the c-MYC promoter.
-
Detailed Protocol 2: Reverse Transcription Quantitative PCR (RT-qPCR)
RT-qPCR is used to measure the amount of a specific mRNA in a sample. This protocol will quantify the levels of c-MYC mRNA to determine if the Pyridostatin-induced stabilization of the promoter G-quadruplex leads to a decrease in gene transcription. [19][20][21] Objective: To quantify the relative expression of c-MYC mRNA in cells treated with Pyridostatin hydrochloride.
Materials:
-
Treated and control cells from the same experiment as the ChIP assay.
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
DNase I
-
Reverse transcriptase and associated buffers/reagents
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers specific for c-MYC and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Quantify the RNA concentration and assess its purity (A260/280 ratio).
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and either random hexamers or oligo(dT) primers.
-
-
qPCR:
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for c-MYC and the housekeeping gene in both treated and control samples.
-
Calculate the relative expression of c-MYC mRNA using the ΔΔCt method, normalizing to the housekeeping gene. A higher ΔΔCt value in the Pyridostatin-treated samples indicates a downregulation of c-MYC expression. [22]
-
Data Interpretation and Expected Outcomes
The combination of ChIP-qPCR and RT-qPCR provides a comprehensive picture of Pyridostatin's effect on c-MYC. The expected outcome is a dose-dependent increase in G-quadruplex enrichment at the c-MYC promoter, which correlates with a decrease in c-MYC mRNA levels.
| Treatment | ChIP-qPCR (Fold Enrichment of G4 at c-MYC Promoter) | RT-qPCR (Relative c-MYC mRNA Expression) |
| Vehicle Control | 1.0 (Baseline) | 1.0 (Baseline) |
| Pyridostatin (1 µM) | 2.5 ± 0.3 | 0.6 ± 0.1 |
| Pyridostatin (5 µM) | 5.2 ± 0.6 | 0.3 ± 0.05 |
| Pyridostatin (10 µM) | 8.9 ± 1.1 | 0.1 ± 0.02 |
Table 1: Hypothetical Data on the Effect of Pyridostatin on c-MYC
Therapeutic Implications and Future Directions
The stabilization of the c-MYC promoter G-quadruplex by small molecules like Pyridostatin hydrochloride represents a promising therapeutic strategy for a wide range of cancers. [24][25][26]This approach offers a way to selectively target a key oncogene that has been historically difficult to drug. [2]Further research is needed to optimize the potency, selectivity, and pharmacokinetic properties of G-quadruplex stabilizers for clinical development. [26]The combination of Pyridostatin with other anticancer agents, such as PARP inhibitors, may also offer synergistic effects and overcome drug resistance. [27]
Conclusion
Pyridostatin hydrochloride effectively downregulates c-MYC gene expression by stabilizing a G-quadruplex structure in its promoter region. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate this mechanism and explore the therapeutic potential of G-quadruplex stabilization. The continued development of G-quadruplex-targeting ligands holds significant promise for the future of cancer therapy.
References
-
Model for the transcriptional regulation of c-MYC by G-quadruplexes in... - ResearchGate. Available from: [Link]
-
G-quadruplex DNA structure is a positive regulator of MYC transcription - PMC. Available from: [Link]
-
Small Molecule Driven Stabilization of Promoter G-Quadruplexes and Transcriptional Regulation of c-MYC | Bioconjugate Chemistry - ACS Publications. Available from: [Link]
-
Discovery of a Family of Genomic Sequences Which Interact Specifically with the c-MYC Promoter to Regulate c-MYC Expression - PubMed. Available from: [Link]
-
G-quadruplex stabilization via small-molecules as a potential anti-cancer strategy. Available from: [Link]
-
Human MYC G-quadruplex: From discovery to a cancer therapeutic target - PubMed. Available from: [Link]
-
On the Road to Fight Cancer: The Potential of G-Quadruplex Ligands as Novel Therapeutic Agents - PMC. Available from: [Link]
-
Genome-wide mapping of endogenous G-quadruplex DNA structures by chromatin immunoprecipitation and high-throughput sequencing - PubMed. Available from: [Link]
-
G-Quadruplexes as Potential Therapeutic Targets for Embryonal Tumors - PubMed Central. Available from: [Link]
-
DNA G-quadruplex-stabilizing metal complexes as anticancer drugs - PMC. Available from: [Link]
-
Therapeutic Use of G4-Ligands in Cancer: State-of-the-Art and Future Perspectives - PMC. Available from: [Link]
-
Computational Methods to Study G-Quadruplex–Ligand Complexes - Semantic Scholar. Available from: [Link]
-
Mechanistic insight into ligand binding to G-quadruplex DNA - Oxford Academic. Available from: [Link]
-
Computational Methods to Study G-Quadruplex–Ligand Complexes - ResearchGate. Available from: [Link]
-
Pyridostatin (hydrochloride) - MedChem Express - Cambridge Bioscience. Available from: [Link]
-
Genome-wide mapping of endogenous G-quadruplex DNA structures by chromatin immunoprecipitation and high-throughput sequencing | Springer Nature Experiments. Available from: [Link]
-
Characterization of pyridostatin and its interactions with c-MYC g-quadruplexes - Scholars Junction - Mississippi State University. Available from: [Link]
-
The G-quadruplex DNA stabilizing drug pyridostatin promotes DNA damage and downregulates transcription of Brca1 in neurons - PMC. Available from: [Link]
-
G-quadruplex inducer/stabilizer pyridostatin targets SUB1 to promote cytotoxicity of a transplatinum complex | Nucleic Acids Research | Oxford Academic. Available from: [Link]
-
The G-quadruplex DNA stabilizing drug pyridostatin promotes DNA damage and downregulates transcription of Brca1 in neurons - Aging-US. Available from: [Link]
-
G-quadruplex DNA structure is a positive regulator of MYC transcription - PNAS. Available from: [Link]
-
Ligand binding to G-quadruplex DNA: new insights from ultraviolet resonance Raman spectroscopy - RSC Publishing. Available from: [Link]
-
Small molecule-induced DNA damage identifies alternative DNA structures in human genes - PMC - NIH. Available from: [Link]
-
A Real-Time Quantitative PCR Assay for Quantification of c-Myc DNA in Patients who Suffers from Leukemia - Neoplasia Research. Available from: [Link]
-
G-Quadruplexes and Their Ligands: Biophysical Methods to Unravel G-Quadruplex/Ligand Interactions - PMC. Available from: [Link]
-
Chromatin Immunoprecipitation Assay to Analyze the Effect of G-Quadruplex Interactive Agents on the Binding of RNA Polymerase II and Transcription Factors to a Target Promoter Region - PubMed. Available from: [Link]
-
Stabilization of the c-myc gene promoter quadruplex by specific ligands' inhibitors of telomerase - Free. Available from: [Link]
-
Diagnostic and prognostic value of c-MYC gene expression in hematological malignancies. Available from: [Link]
-
A Real-Time Quantitative PCR Assay for Quantification of c-Myc DNA in Patients who Suffers from Leukemia | Journal of Analytical Oncology - Neoplasia Research. Available from: [Link]
-
A Real-Time Quantitative PCR Assay for Quantification of c-Myc DNA in Patients who Suffers from Leukemia - ResearchGate. Available from: [Link]
-
Anti‐tumoural activity of the G‐quadruplex ligand pyridostatin against BRCA1/2‐deficient tumours - PubMed Central. Available from: [Link]
-
Visualization of ligand-induced c-MYC duplex–quadruplex transition and direct exploration of the altered c-MYC DNA-protein interactions in cells | Nucleic Acids Research | Oxford Academic. Available from: [Link]
-
G-quadruplex inducer/stabilizer pyridostatin targets SUB1 to promote cytotoxicity of a transplatinum complex - PMC. Available from: [Link]
-
Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - NIH. Available from: [Link]
-
c-Myc (MYC) Human qPCR Primer Pair (NM_002467) | HP206146 - OriGene. Available from: [Link]
-
Pyridostatin-induced DNA damage and checkpoint-dependent cell-cycle... - ResearchGate. Available from: [Link]
Sources
- 1. Discovery of a Family of Genomic Sequences Which Interact Specifically with the c-MYC Promoter to Regulate c-MYC Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human MYC G-quadruplex: From discovery to a cancer therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. G-Quadruplexes as Potential Therapeutic Targets for Embryonal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pyridostatin (hydrochloride) - MedChem Express [bioscience.co.uk]
- 8. The G-quadruplex DNA stabilizing drug pyridostatin promotes DNA damage and downregulates transcription of Brca1 in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. jeanfrancois.riou.free.fr [jeanfrancois.riou.free.fr]
- 12. The G-quadruplex DNA stabilizing drug pyridostatin promotes DNA damage and downregulates transcription of Brca1 in neurons | Aging [aging-us.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Small molecule-induced DNA damage identifies alternative DNA structures in human genes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Genome-wide mapping of endogenous G-quadruplex DNA structures by chromatin immunoprecipitation and high-throughput sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Genome-wide mapping of endogenous G-quadruplex DNA structures by chromatin immunoprecipitation and high-throughput sequencing | Springer Nature Experiments [experiments.springernature.com]
- 17. Chromatin Immunoprecipitation Assay to Analyze the Effect of G-Quadruplex Interactive Agents on the Binding of RNA Polymerase II and Transcription Factors to a Target Promoter Region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. protocols.io [protocols.io]
- 19. neoplasiaresearch.com [neoplasiaresearch.com]
- 20. neoplasiaresearch.com [neoplasiaresearch.com]
- 21. researchgate.net [researchgate.net]
- 22. Diagnostic and prognostic value of c-MYC gene expression in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. origene.com [origene.com]
- 24. On the Road to Fight Cancer: The Potential of G-Quadruplex Ligands as Novel Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. DNA G-quadruplex-stabilizing metal complexes as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Therapeutic Use of G4-Ligands in Cancer: State-of-the-Art and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Anti‐tumoural activity of the G‐quadruplex ligand pyridostatin against BRCA1/2‐deficient tumours - PMC [pmc.ncbi.nlm.nih.gov]
